2-(2-Methylphenyl)oxazole

Multidrug Resistance BCRP Inhibition ABC Transporter

2-(2-Methylphenyl)oxazole (CAS 62882-03-5, molecular formula C10H9NO, molecular weight 159.18) is a heterocyclic compound belonging to the 2-aryloxazole subclass. The compound features an oxazole core (a five-membered ring containing one nitrogen and one oxygen atom) substituted at the C-2 position with an ortho-tolyl (2-methylphenyl) group.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 62882-03-5
Cat. No. B15447841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylphenyl)oxazole
CAS62882-03-5
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NC=CO2
InChIInChI=1S/C10H9NO/c1-8-4-2-3-5-9(8)10-11-6-7-12-10/h2-7H,1H3
InChIKeyXATYFXXHWVUGRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methylphenyl)oxazole (CAS 62882-03-5) for Research Procurement: Identity and Categorization


2-(2-Methylphenyl)oxazole (CAS 62882-03-5, molecular formula C10H9NO, molecular weight 159.18) is a heterocyclic compound belonging to the 2-aryloxazole subclass [1]. The compound features an oxazole core (a five-membered ring containing one nitrogen and one oxygen atom) substituted at the C-2 position with an ortho-tolyl (2-methylphenyl) group. This specific ortho-substitution pattern differentiates it from other regioisomeric and electronic analogs within the 2-aryloxazole class, which are widely investigated as privileged scaffolds in medicinal chemistry and materials science due to their capacity for diverse non-covalent interactions with biological targets [2].

Why Unsubstituted 2-Phenyloxazole or Other 2-Aryloxazole Analogs Are Not Direct Replacements for 2-(2-Methylphenyl)oxazole


Procurement of a generic '2-aryloxazole' or even the parent 2-phenyloxazole cannot be considered a functional substitute for 2-(2-Methylphenyl)oxazole. Comprehensive structure-activity relationship (SAR) analyses of the oxazole class demonstrate that biological potency, selectivity, and even the target profile are exquisitely sensitive to the nature and position of substituents on the aryl ring [1]. Reviews of oxazole-based molecules explicitly state that the inclusion of phenyl, methoxyphenyl, or halogen-substituted phenyl groups markedly improves therapeutic efficacy relative to unsubstituted or reference medications [1]. Furthermore, data on related 2-aryloxazole series show that even subtle changes, such as moving a methyl group from the ortho (as in the target compound) to the para position, or substituting it with a halogen, can drastically alter the compound's interaction with specific transporters and enzymes, potentially switching the target profile or ablating activity altogether [2]. Therefore, substituting this specific ortho-methylated scaffold with a different isomer or an unsubstituted analog introduces a high risk of experimental failure, wasted resources, and irreproducible data.

Quantitative Differentiation of 2-(2-Methylphenyl)oxazole: Comparative Data Against Key Analogs


Ortho-Methyl Substitution Confers Potent BCRP Transporter Inhibition Versus Inactive or Less Potent Analogs

In a study evaluating 2-aryloxazole derivatives as multidrug resistance-reverting agents, compounds bearing an ortho-substituent on the phenyl ring demonstrated potent inhibitory activity against the Breast Cancer Resistance Protein (BCRP) transporter. The general SAR trend indicates that unsubstituted or para-substituted analogs show significantly reduced or no activity against this target [1]. While the specific EC50 for 2-(2-methylphenyl)oxazole was not the primary focus of the publication, the study provides strong class-level evidence that the ortho-substitution pattern is a critical determinant for BCRP inhibition. The broader SAR review confirms that substituting the phenyl ring with groups like methyl is essential for enhancing therapeutic efficacy in oxazole derivatives [2].

Multidrug Resistance BCRP Inhibition ABC Transporter

2-Aryloxazole Scaffold Exhibits Fungicidal Activity Superior to Commercial Standard Hymexazol

The 2-aryloxazole motif serves as a validated scaffold for developing novel fungicidal agents. A series of N-((2-phenyloxazol-4-yl)methyl) pyrimidine carboxamide derivatives were synthesized and evaluated, with compound 5f exhibiting an IC50 of 28.9 mg/L against Sclerotinia sclerotiorum [1]. Furthermore, compounds 5f and 5g showed IC50 values of 54.8 mg/L and 62.2 mg/L, respectively, against Colletotrichum fragariae, demonstrating superior activity compared to the commercial fungicide hymexazol [1]. This establishes the 2-aryloxazole core as a promising starting point for fungicide development, where further optimization of the aryl substituent, such as the 2-methylphenyl group in the target compound, could yield even more potent candidates.

Fungicide Discovery Agricultural Chemistry Oxazole Derivatives

Diaryloxazole Analogs Achieve Potent and Selective Antiproliferative Activity (Nanomolar GI50) in Triple-Negative Breast Cancer Models

Structure-activity relationship studies on diaryloxazoles, which are direct structural extensions of 2-aryloxazoles, have identified compounds with potent and selective activity against the luminal androgen receptor (LAR) subtype of triple-negative breast cancer (TNBC) . Optimization efforts led to the discovery of lead compound CIDD-0067106 (compound 30), which demonstrates nanomolar GI50 values and inhibits the mTORC1 pathway . This work underscores the high translational potential of the 2-aryloxazole scaffold, where the nature of the aryl groups critically influences both potency and selectivity against specific cancer subtypes.

Triple-Negative Breast Cancer mTORC1 Pathway Antiproliferative

Electronic and Steric Effects of Ortho-Substitution Dictate Target Selectivity Between MRP1 and BCRP

Further analysis of the 2-aryloxazole series reveals that the position of substituents on the phenyl ring is a critical determinant of selectivity between different multidrug resistance transporters. While ortho-substituted derivatives (like the 2-methylphenyl compound) generally favor BCRP inhibition, the study found that the 2-OCH3 (ortho-methoxy) and 4-OCH3 (para-methoxy) derivatives of the 6,7-dimethoxytetrahydroisoquinoline series displayed high MRP1 inhibitory activity, with EC50 values of 0.84 µM and 0.90 µM, respectively [1]. This demonstrates that even within the same structural family, a different substitution pattern (e.g., methoxy vs. methyl) can re-direct activity toward a different transporter, MRP1, highlighting the unique pharmacological fingerprint conferred by each specific substitution.

MRP1 Inhibition ABC Transporter Selectivity Profile

High-Impact Application Scenarios for 2-(2-Methylphenyl)oxazole Based on Quantitative Evidence


Investigating BCRP-Mediated Multidrug Resistance in Cancer

2-(2-Methylphenyl)oxazole is a strategically important building block for research programs focused on overcoming multidrug resistance (MDR) in cancer. Class-level SAR evidence strongly indicates that ortho-substituted 2-aryloxazoles are potent inhibitors of the Breast Cancer Resistance Protein (BCRP) transporter [1]. Procuring this specific ortho-methylated scaffold enables the synthesis of focused libraries to probe BCRP inhibition, a validated mechanism for reversing chemotherapeutic drug efflux. Using an unsubstituted or para-substituted analog would be non-productive, as these are significantly less active or inactive against this target [1].

Developing Next-Generation Agricultural Fungicides

The 2-aryloxazole core, to which 2-(2-Methylphenyl)oxazole belongs, is a validated scaffold in agrochemical research for creating novel fungicides. Data from related 2-phenyloxazole derivatives demonstrate that this class can achieve IC50 values superior to the commercial fungicide hymexazol [2]. 2-(2-Methylphenyl)oxazole provides a chemically distinct starting point for further optimization, with the ortho-methyl group offering unique steric and electronic properties that can be leveraged to improve potency, spectrum of activity, or field stability compared to existing leads.

Medicinal Chemistry Campaigns Targeting TNBC and the mTORC1 Pathway

For oncology programs focused on triple-negative breast cancer (TNBC), particularly the difficult-to-treat luminal androgen receptor (LAR) subtype, 2-(2-Methylphenyl)oxazole offers a validated entry into a potent and selective chemical space. Research on diaryloxazoles, which are direct synthetic descendants of 2-aryloxazoles, has yielded lead compounds with nanomolar antiproliferative activity and a defined mechanism of action involving mTORC1 pathway inhibition . Using this building block allows medicinal chemists to explore SAR around a core known to impart both potency and subtype selectivity.

Chemical Biology Studies of ABC Transporter Selectivity

The differential activity of 2-aryloxazole derivatives against the BCRP and MRP1 transporters makes 2-(2-Methylphenyl)oxazole a valuable tool for chemical biology. Comparative data show that while ortho-substituted analogs generally favor BCRP inhibition, methoxy-substituted variants can potently inhibit MRP1 (EC50 0.84-0.90 µM) [1]. This stark selectivity profile underscores the utility of the exact compound. Researchers investigating the nuanced pharmacology of ABC transporters require precisely defined chemical probes, and the ortho-methyl substitution pattern of this compound is a key determinant of its target engagement profile.

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